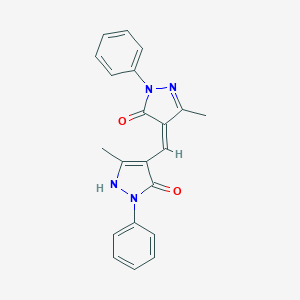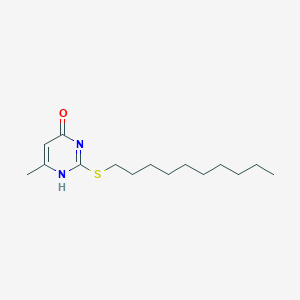
1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine, also known as BTEH, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine as an anticancer agent is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards normal cells and high selectivity towards cancer cells. This compound has also been shown to exhibit good stability in physiological conditions. In addition, this compound has been shown to exhibit good cell permeability and accumulate in the mitochondria of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Another advantage is its versatility in various applications. This compound can be used as a ligand in catalysis, a building block in optoelectronics, and an anticancer agent in biomedical research. However, one of the limitations of using this compound is its limited solubility in common organic solvents. This can make it difficult to handle and purify.
Orientations Futures
There are several future directions for the research on 1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine. One direction is to investigate the mechanism of action of this compound as an anticancer agent in more detail. Another direction is to explore the potential of this compound as a photosensitizer in photodynamic therapy. Additionally, the development of new synthetic routes for this compound and its derivatives can open up new avenues for its applications in various fields.
Méthodes De Synthèse
1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine can be synthesized through a one-pot reaction of thiophene-2-carbaldehyde and hydrazine hydrate in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours and yields a yellow solid product. The purity of the product can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine has been investigated for its potential applications in various fields such as catalysis, optoelectronics, and biomedical research. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions. In optoelectronics, this compound has been used as a building block in the synthesis of organic semiconductors that exhibit high charge carrier mobility. In biomedical research, this compound has been investigated for its potential as an anticancer agent.
Propriétés
Numéro CAS |
24523-54-4 |
|---|---|
Formule moléculaire |
C12H12N2S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
(E)-1-thiophen-2-yl-N-[(E)-1-thiophen-2-ylethylideneamino]ethanimine |
InChI |
InChI=1S/C12H12N2S2/c1-9(11-5-3-7-15-11)13-14-10(2)12-6-4-8-16-12/h3-8H,1-2H3/b13-9+,14-10+ |
Clé InChI |
CVPWLODMVVPHSM-UTLPMFLDSA-N |
SMILES isomérique |
C/C(=N\N=C(\C1=CC=CS1)/C)/C2=CC=CS2 |
SMILES |
CC(=NN=C(C)C1=CC=CS1)C2=CC=CS2 |
SMILES canonique |
CC(=NN=C(C)C1=CC=CS1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







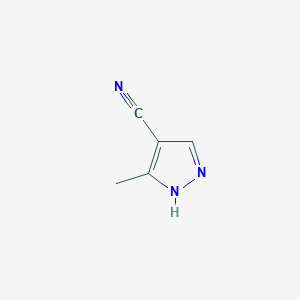
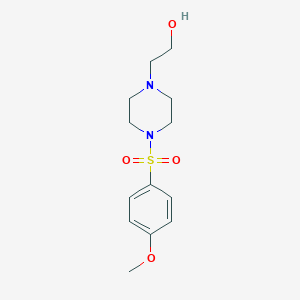
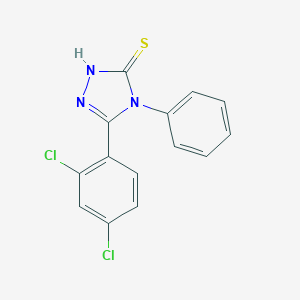
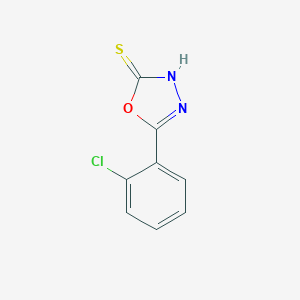
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
